Nogalonic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H14O8 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-9,10-dioxo-3-(3-oxobutanoyl)anthracen-2-yl]acetic acid |
InChI |
InChI=1S/C20H14O8/c1-8(21)5-13(23)15-9(7-14(24)25)6-11-17(19(15)27)20(28)16-10(18(11)26)3-2-4-12(16)22/h2-4,6,22,27H,5,7H2,1H3,(H,24,25) |
InChI Key |
WTOVDVFGOSWBFR-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origin of Product |
United States |
Biosynthetic Pathway Elucidation and Enzymology of Nogalonic Acid
Microbial Origin and Biosynthetic Gene Cluster in Streptomyces nogalater
Nogalonic acid is produced by the bacterium Streptomyces nogalater ATCC 27451. uniprot.orgasm.org The genes responsible for its biosynthesis, along with the entire nogalamycin (B1679386) pathway, are organized into a biosynthetic gene cluster (BGC). microbiologyresearch.orgnih.govgenome.jp This clustering of genes facilitates the coordinated expression of the enzymes required for the production of the final antibiotic.
The nogalamycin BGC was first isolated and expressed in heterologous hosts like Streptomyces lividans and Streptomyces galilaeus. nih.gov Expression of a 12 kb DNA fragment from this cluster in S. lividans resulted in the production of a compound derived from this compound methyl ester, an early intermediate in nogalamycin biosynthesis. microbiologyresearch.orgnih.gov This provided direct evidence for the role of this gene cluster in the synthesis of the nogalamycin backbone. The complete gene cluster has since been sequenced and analyzed, revealing the genes responsible for the various enzymatic steps in the pathway. asm.orggenome.jpgenome.jp The minimal polyketide synthase (PKS) genes, snoa1, snoa2, and snoa3, are central to this cluster and are responsible for the initial polyketide chain formation. nih.gov
Early Stage Polyketide Biosynthesis Leading to this compound Precursors
The biosynthesis of this compound begins with the formation of a polyketide backbone, a common strategy in the synthesis of many aromatic natural products. f1000research.com This process is catalyzed by a type II polyketide synthase.
Role of Type II Polyketide Synthases
Type II polyketide synthases (PKSs) are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to build a long poly-β-keto chain. f1000research.comresearchgate.net In the case of nogalamycin biosynthesis, the minimal PKS is composed of three key proteins encoded by the snoa1, snoa2, and snoa3 genes. nih.gov These correspond to the ketosynthase α (KSα), ketosynthase β (KSβ, also known as the chain length factor), and the acyl carrier protein (ACP), respectively. nih.gov The process starts with a starter unit, which is condensed with multiple extender units, typically malonyl-CoA, to form the nascent polyketide chain. nih.govf1000research.com
Formation of Decaketide Intermediates
The S. nogalater type II PKS catalyzes the formation of a C20 linear decaketide chain from one acetyl-CoA starter unit and nine malonyl-CoA extender units. asm.orgnih.gov This enzyme-tethered decaketide intermediate then undergoes a series of cyclization and aromatization reactions to form the characteristic three-ring anthracyclinone core. nih.govnih.govresearchgate.net These early tailoring reactions, including ketoreduction and cyclizations, are crucial for establishing the correct stereochemistry and aromaticity of the molecule, ultimately leading to the precursor of this compound, 12-deoxythis compound. nih.govnih.govresearchgate.net
Enzymatic Formation of this compound from 12-Deoxythis compound
The final step in the formation of this compound is the specific oxidation of its immediate precursor, 12-deoxythis compound. This reaction is catalyzed by a highly specific monooxygenase.
SnoaB: Deoxynogalonate Monooxygenase Function and Mechanism
The enzyme responsible for the conversion of 12-deoxythis compound to this compound is deoxynogalonate monooxygenase, encoded by the snoaB gene. nih.govuniprot.org SnoaB is a cofactor-independent monooxygenase that catalyzes the incorporation of an oxygen atom from molecular oxygen (O2) into the substrate. nih.govacs.org This oxygenation occurs at position C-12 of the anthracycline core. uniprot.org The reaction is highly specific, and the enzyme is a key component of the nogalamycin biosynthetic pathway. nih.govuniprot.orggenome.jp
The proposed mechanism for SnoaB involves a carbanion intermediate. It is suggested that the deprotonated substrate reacts with molecular oxygen through a single electron transfer, leading to the formation of a caged radical pair. nih.govacs.org This mechanism is distinct from many other monooxygenases that rely on metal ions or organic cofactors.
The crystal structure of SnoaB has been solved to high resolution, providing significant insights into its catalytic mechanism. nih.govacs.orgebi.ac.uk The enzyme exists as a homodimer and adopts a ferredoxin-like fold with a characteristic β-strand exchange at the dimer interface. nih.govacs.org Each monomer is composed of 125 amino acids. ebi.ac.uk
The active site of SnoaB is located in a cavity within the enzyme. nih.govacs.org Structural analysis has revealed a putative catalytic triad (B1167595) consisting of two asparagine residues, Asn18 and Asn63, and a water molecule. nih.govacs.orgresearchgate.net Site-directed mutagenesis studies have confirmed the importance of these residues for catalysis. Replacing either Asn18 or Asn63 with alanine (B10760859) resulted in a 100-fold decrease in enzymatic activity. nih.govacs.org Additionally, an invariant tryptophan residue in the active site was found to be crucial, as its replacement with phenylalanine led to an enzyme with only about 1% of its original activity. nih.govacs.org These structural and mutational data support the proposed carbanion-based mechanism for this unique cofactor-independent monooxygenase.
| Enzyme | Gene | Function | Substrate | Product |
| Minimal Polyketide Synthase | snoa1, snoa2, snoa3 | Forms the initial polyketide chain | Acetyl-CoA, Malonyl-CoA | Decaketide intermediate |
| Deoxynogalonate Monooxygenase | snoaB | Catalyzes the final oxidation step | 12-Deoxythis compound | This compound |
| Structural Features of SnoaB | Details |
| Quaternary Structure | Homodimer ebi.ac.uk |
| Fold | Ferredoxin-like fold nih.govacs.org |
| Resolution of Crystal Structure | 1.7 Å and 1.9 Å nih.govacs.org |
| Key Active Site Residues | Asn18, Asn63, and a water molecule forming a catalytic triad nih.govacs.orgresearchgate.net |
Catalytic Mechanism of Oxygenation by SnoaB
SnoaB is a cofactor-independent monooxygenase that plays a crucial role in the biosynthesis of the aromatic polyketide nogalamycin in Streptomyces nogalater. nih.govacs.orgproteopedia.org It catalyzes the specific oxygenation of 12-deoxythis compound at the C-12 position to produce this compound. proteopedia.orgresearchgate.netresearchgate.net This enzymatic transformation is the first isolable step in the nogalamycin biosynthetic pathway. researchgate.net Through in vitro experiments using isotopically labeled oxygen (¹⁸O₂), it has been definitively established that the oxygen atom incorporated into the substrate is derived from molecular oxygen. nih.govacs.orgproteopedia.org
Unlike many oxygenases, SnoaB functions without the need for any prosthetic groups, cofactors, or metal ions. researchgate.net The crystal structure of SnoaB, determined at high resolution, reveals a ferredoxin-like fold and a dimeric structure characterized by a beta-strand exchange at the interface. nih.govproteopedia.org Within the active site, a putative catalytic triad has been identified, consisting of two asparagine residues, Asn18 and Asn63, and a water molecule. nih.govacs.orgproteopedia.org These residues are believed to be critical for the catalytic activity.
The proposed reaction mechanism is a carbanion mechanism. nih.govacs.org This model suggests that the substrate, after deprotonation, reacts directly with molecular oxygen. This reaction proceeds through a one-electron transfer, leading to the formation of a caged radical pair intermediate. nih.govacs.org This mechanism is distinct from other cofactor-independent oxygenases and highlights a unique catalytic strategy for activating molecular oxygen for substrate oxidation.
Mutagenesis and Kinetic Studies Elucidating SnoaB Activity
To validate the functional roles of key amino acids in the active site of SnoaB, site-directed mutagenesis and subsequent kinetic analyses have been performed. nih.govacs.org These studies have provided strong evidence for the residues implicated in the catalytic mechanism by the crystal structure data.
The two asparagine residues of the putative catalytic triad, Asn18 and Asn63, were individually replaced with alanine. nih.govacs.org Kinetic analysis of these mutant enzymes revealed a dramatic 100-fold decrease in enzymatic activity compared to the wild-type enzyme. nih.govacs.org This significant drop in activity underscores the critical role of Asn18 and Asn63 in the catalytic process.
Furthermore, another conserved residue within the active site, an invariant tryptophan, was targeted for mutagenesis. nih.govacs.org When this tryptophan was replaced by phenylalanine, the resulting enzyme variant exhibited only about 1% of the residual activity of the wild-type SnoaB. nih.govacs.org These findings collectively confirm the importance of the identified active site residues and support the proposed carbanion-based mechanism where these residues facilitate the reaction between the deprotonated substrate and molecular oxygen. nih.govacs.org
| SnoaB Mutant | Amino Acid Change | Effect on Enzymatic Activity | Reference |
| Asn18Ala | Asparagine to Alanine | 100-fold decrease | nih.govacs.org |
| Asn63Ala | Asparagine to Alanine | 100-fold decrease | nih.govacs.org |
| Trp to Phe | Tryptophan to Phenylalanine | ~99% loss of activity | nih.govacs.org |
Subsequent Enzymatic Transformations Involving this compound and its Derivatives
Following the formation of this compound, the biosynthetic pathway of nogalamycin involves further enzymatic modifications. A key subsequent step is the cyclization of a derivative of this compound, a process catalyzed by the enzyme SnoaL.
SnoaL: this compound Methyl Ester Cyclase Activity
SnoaL is a polyketide cyclase that catalyzes the final ring-closure step in the formation of the nogalamycin aglycone. uniprot.orgebi.ac.ukdrugbank.comnih.gov Specifically, it acts on this compound methyl ester (NAME), the methylated derivative of this compound, to form nogalaviketone. uniprot.orgebi.ac.ukdrugbank.com This reaction is an intramolecular aldol (B89426) condensation that establishes the fourth ring of the anthracycline core structure. embopress.org SnoaL is a member of a family of small polyketide cyclases, which are essential in the biosynthesis of many clinically important polyketide antibiotics produced by Streptomyces. nih.govresearchgate.netembopress.org
Structural Characterization of SnoaL
The active site is located in the hydrophobic interior of the barrel structure. nih.govresearchgate.netembopress.org The binding of the substrate, this compound methyl ester, is predominantly governed by hydrophobic interactions. nih.gov This suggests that the shape and architecture of the binding pocket, rather than a specific network of hydrogen bonds, are the primary determinants of substrate recognition and specificity. embopress.orgnih.gov
| Structural Feature | Description | Reference |
| Resolution | 1.35 Å | nih.govresearchgate.netembopress.org |
| Fold | Distorted α+β barrel | nih.govebi.ac.uk |
| Quaternary Structure | Tetramer | nih.gov |
| Active Site | Hydrophobic interior of the barrel | nih.govresearchgate.netembopress.org |
| Ligand Binding | Dominated by hydrophobic interactions | nih.gov |
Unique Enzymatic Mechanism of Cyclization and Aldol Condensation by SnoaL
The catalytic mechanism employed by SnoaL for intramolecular aldol condensation is fundamentally different from that of classical aldolases. nih.govresearchgate.netembopress.org Classical aldolases typically rely on either the formation of a covalent Schiff base intermediate with a lysine (B10760008) residue or the use of a metal ion cofactor to activate the substrate. SnoaL utilizes neither of these strategies. nih.govresearchgate.netembopress.org
Instead, SnoaL employs an acid-base catalytic mechanism. nih.gov An invariant aspartate residue, Asp121, located in the active site, acts as the key catalytic residue. nih.govresearchgate.net The reaction is initiated when Asp121 abstracts a proton from the C-10 carbon of the substrate. nih.gov This generates an enol(ate) intermediate, which is stabilized not by cofactors, but by the delocalization of the electron pair across the extended π system of the polyketide substrate itself. nih.govresearchgate.netembopress.org This unique catalytic strategy defines SnoaL and its homologues as a distinct family of enzymes for catalyzing aldol condensation reactions. nih.govresearchgate.net
Role of SnoaL in Dictating C-9 Stereochemistry of Anthracycline Aglycones
A remarkable feature of SnoaL is its strict control over the stereochemistry at the C-9 position of the resulting aglycone. The nogalamycin aglycone, nogalamycinone, possesses a unique 7S, 9S, 10R stereochemistry. asm.orgnih.govnih.gov This is in contrast to the majority of other anthracyclines, such as aklavinone, which have a 7S, 9R, 10R configuration. asm.orgnih.govnih.gov
It has been demonstrated that the SnoaL enzyme is solely responsible for establishing the rare 9S configuration found in nogalamycin. asm.orgnih.govnih.gov While SnoaL shares significant sequence identity (60-65%) with other anthracycline cyclases like AAME cyclases (which produce the 9R configuration), the difference in the stereochemical outcome is attributed to subtle variations in the topology of their active sites. embopress.orgnih.gov Specifically, a comparison between the structures of SnoaL and the 9R-directing cyclase AknH suggests that residues at positions 15 (Phe in SnoaL) and 51 (Leu in SnoaL) play a crucial role in determining the stereochemical course of the aldol addition. nih.gov This high degree of stereospecificity is critical, as a single Streptomyces strain typically does not produce epimeric forms of an aglycone. nih.gov
Involvement of Other Tailoring Enzymes (e.g., Methyltransferases, Ketoreductases)
Following the assembly and initial cyclization of the polyketide backbone, a series of tailoring enzymes modify the structure to yield this compound and its derivatives. These enzymes, including methyltransferases and ketoreductases, play a crucial role in creating the final chemical architecture of the anthracyclinone core.
Methyltransferases: In the nogalamycin biosynthetic pathway, O-methylation is a key tailoring step. The enzyme responsible is SnoaC, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. acs.orgresearchgate.net SnoaC acts on the tricyclic anthraquinone (B42736) intermediate, a precursor to this compound, catalyzing the O-methylation of a carboxyl group to form this compound methyl ester (NAME). researchgate.net This methylation is a critical step that precedes the final cyclization of the fourth ring. Phylogenetic analysis of SAM-dependent methyltransferases from various anthracycline pathways reveals distinct clades, indicating functional divergence and evolution of these enzymes to accommodate different substrates and catalyze specific reactions. acs.org
Other Tailoring Oxygenases: Besides methyltransferases and ketoreductases, other oxygenases are indispensable for the formation of this compound itself. The cofactor-independent monooxygenase SnoaB catalyzes the hydroxylation of 12-deoxy-nogalonic acid at the C-12 position to produce this compound. nih.govnih.govebi.ac.uk This reaction is one of the definitive steps in the biosynthesis of this intermediate. nih.gov SnoaB is a member of a family of small monooxygenases that perform oxygenation without requiring any prosthetic group, cofactor, or metal ion. nih.govnih.gov
The table below summarizes the key tailoring enzymes involved in the modification of the this compound precursor and its subsequent derivatives.
| Gene | Enzyme | Enzyme Class | Function | Substrate(s) | Product(s) |
| snoaB | SnoaB | Monooxygenase | Catalyzes C-12 oxygenation. nih.govnih.gov | 12-deoxy-nogalonic acid | This compound nih.gov |
| snoaC | SnoaC | Methyltransferase | O-methylates the tricyclic intermediate. researchgate.netresearchgate.net | Tricyclic anthraquinone intermediate | This compound methyl ester (NAME) researchgate.net |
| snoaF | SnoaF | Ketoreductase | Reduces the C-7 ketone group. researchgate.net | Nogalamycinone | 7-reduced nogalamycinone |
Genetic Organization and Transcriptional Regulation of the this compound Biosynthetic Pathway
The genes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC) in Streptomyces nogalater. researchgate.netnih.gov This clustering facilitates the coordinated expression of the enzymes required to produce the antibiotic. The nogalamycin (sno) gene cluster contains all the necessary genes for the synthesis of the polyketide backbone, its subsequent modification into this compound, and its conversion into the final product, nogalamycin.
Genetic Organization: The core of the this compound synthesis machinery includes the minimal polyketide synthase (PKS) genes, snoa1, snoa2, and snoa3, which encode the ketosynthase I, ketosynthase II (or chain length factor), and the acyl carrier protein, respectively. researchgate.netresearchgate.net These are located adjacent to genes encoding the early tailoring enzymes. The organization of these genes is crucial for the efficient production of the polyketide chain.
Key genes in the cluster associated with the formation of this compound include:
snoaD : Encodes a ketoreductase that reduces the poly-β-ketothioester at the C-9 position. researchgate.net
snoaE : Encodes an aromatase responsible for the C7-C12 cyclization. researchgate.netresearchgate.net
snoaM : Encodes a cyclase for the second and third rings (C5-C14 and C3-C16). researchgate.net
snoaB : Encodes the C-12 anthraquinol oxygenase that yields this compound. researchgate.netnih.gov
snoaC : Encodes the methyltransferase that forms this compound methyl ester. researchgate.netresearchgate.net
snoaL : Encodes the cyclase that acts on this compound methyl ester to form the fourth ring of the anthracyclinone, nogalamycinone. researchgate.netresearchgate.net
Heterologous expression studies have demonstrated that co-expression of the snoa123 minimal PKS genes with the tailoring genes (snoaDEMB) on the same plasmid leads to a higher metabolic flux towards this compound. nih.gov This suggests that the proximity and coordinated expression of these genes are beneficial for pathway efficiency. nih.gov
Transcriptional Regulation: The expression of the sno gene cluster is controlled by regulatory genes located within the cluster. One such gene identified is snorA, which is believed to function as a transcriptional activator for the nogalamycin biosynthetic pathway. researchgate.net The presence of such regulators is a common feature in secondary metabolite gene clusters in Streptomyces, ensuring that the production of the antibiotic is turned on under appropriate physiological or environmental conditions. In addition to dedicated regulators, the use of strong, constitutive promoters like kasOp* in heterologous expression systems has been shown to improve the production of cyclic intermediates, highlighting the importance of robust transcriptional activation for pathway productivity. nih.gov The cluster also contains resistance genes, such as those similar to membrane proteins, which are likely involved in exporting the antibiotic to prevent self-toxicity. nih.gov
The table below details the key genes within the sno cluster responsible for producing the this compound aglycone.
| Gene | Protein Product | Proposed Function |
| snoa1 | Snoa1 (Ketosynthase I) | PKS component, chain elongation. researchgate.netresearchgate.net |
| snoa2 | Snoa2 (Ketosynthase II) | PKS component, determines chain length. researchgate.netresearchgate.net |
| snoa3 | Snoa3 (Acyl Carrier Protein) | PKS component, carries the growing polyketide chain. researchgate.netresearchgate.net |
| snoaD | SnoaD (Ketoreductase) | C-9 ketoreduction of the polyketide chain. researchgate.net |
| snoaE | SnoaE (Aromatase) | Catalyzes the first ring cyclization/aromatization. researchgate.netresearchgate.net |
| snoaM | SnoaM (Cyclase) | Catalyzes second and third ring cyclizations. researchgate.net |
| snoaB | SnoaB (Oxygenase) | C-12 oxidation to form this compound. researchgate.net |
| snoaC | SnoaC (Methyltransferase) | Converts this compound to its methyl ester. researchgate.net |
| snoaL | SnoaL (Cyclase) | Catalyzes fourth ring cyclization. researchgate.netresearchgate.net |
| snorA | SnorA (Activator) | Putative transcriptional activator for the cluster. researchgate.net |
Advanced Research Methodologies in Nogalonic Acid Studies
Genetic Engineering and Heterologous Expression for Pathway Elucidation
The study of nogalonic acid biosynthesis often involves recreating its metabolic pathway in laboratory settings through genetic engineering and heterologous expression. This approach leverages model organisms to study the genes and enzymes responsible for its formation, facilitating pathway elucidation and enabling the production of target compounds.
Construction of Recombinant Biosynthetic Systems in Model Organisms
Understanding the biosynthetic pathways leading to this compound typically begins with identifying the relevant gene clusters in natural producer organisms, often Streptomyces species. These gene clusters are then transferred and expressed in heterologous hosts to reconstitute the pathway and study its components.
Streptomyces Species as Hosts: Streptomyces species, such as S. coelicolor, S. lividans, and S. albus, are frequently utilized as hosts for heterologous expression due to their well-established genetic tractability and capacity for secondary metabolite production. The biosynthetic gene cluster for nogalamycin (B1679386), which includes pathways leading to this compound, has been successfully transferred and expressed in these hosts, allowing for the study of individual genes and the production of novel compounds.
Bacterial and Yeast Hosts: Beyond Streptomyces, other model organisms like Escherichia coli and Saccharomyces cerevisiae (yeast) are also employed. Engineering these hosts involves introducing the necessary genes, often on plasmids or integrated into the chromosome, to reconstruct the biosynthetic pathway. Research has focused on engineering minimal polyketide synthases (minPKS), such as the snoa123 system from S. nogalater, in S. coelicolor to produce anthracyclinone precursors related to this compound.
Combinatorial Biosynthesis: Genetic engineering strategies also facilitate combinatorial biosynthesis, where genes from different pathways or modified gene versions are combined. This approach aims to optimize metabolic flux, explore enzyme compatibility, and generate novel chemical structures related to this compound, aiding in pathway elucidation and the discovery of new compounds.
Metabolite Profiling and Identification in Engineered Strains
Following the construction of recombinant biosynthetic systems, metabolite profiling is essential for analyzing the compounds produced by engineered strains. This step confirms the successful operation of the pathway and identifies intermediates and final products.
Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often used in tandem, are the primary techniques for metabolite profiling. These methods enable the separation, detection, and identification of a wide range of small molecules, including this compound and its precursors or derivatives. Untargeted metabolomics, employing these techniques, provides a comprehensive overview of the metabolic output, facilitating the discovery of unknown metabolites and the mapping of biosynthetic routes.
Pathway Confirmation and Optimization: Metabolite profiling allows researchers to confirm the activity of specific enzymes and pathways within engineered strains. Studies have reported the successful conversion of precursors to this compound in heterologous hosts, with specific engineered constructs achieving notable conversion efficiencies, such as a reported 50% conversion to this compound. Analyzing these profiles helps in identifying bottlenecks, optimizing gene expression, and selecting the most productive strains for further study.
Advanced Structural Elucidation Techniques for this compound Intermediates and Modified Analogues
The precise determination of the molecular structure and stereochemistry of this compound, its biosynthetic intermediates, and related analogues is critical for understanding their biological roles and for guiding further research, including the engineering of biosynthetic pathways. Advanced spectroscopic and crystallographic methods are indispensable for this purpose.
High-Resolution Mass Spectrometry (HRMS) for Pathway Intermediate and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. This is particularly valuable in natural product research for identifying intermediates within complex biosynthetic pathways.
Elemental Composition and Formula Determination: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high precision (typically within a few parts per million). This accuracy allows for the unambiguous determination of the molecular formula of this compound and its related metabolites, distinguishing them from isobaric compounds.
Identification of Biosynthetic Intermediates: In conjunction with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), HRMS (often coupled as LC-HRMS or GC-HRMS) is extensively used to detect and identify transient or novel intermediates in biosynthetic pathways. By analyzing fragmentation patterns (MS/MS), researchers can gain insights into the structural features of these intermediates, aiding in the reconstruction of metabolic routes. Studies have employed HRMS to detect intermediates in the biosynthesis of various natural products, including polyketides, which are structurally related to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the detailed three-dimensional structure of organic molecules, including natural products like this compound. It provides information on atomic connectivity, functional groups, and stereochemistry.
Connectivity and Structural Framework: Standard NMR techniques, such as ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), reveal the different types of protons and carbons present in a molecule and their electronic environments (chemical shifts). Through-bond correlation experiments, like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establish correlations between protons and carbons, allowing for the sequential assignment of the entire molecular skeleton.
Stereochemical Determination: The relative and absolute stereochemistry of chiral centers is crucial for understanding the biological activity of natural products. NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximity between protons, which is essential for determining relative stereochemistry. Advanced NMR methods, including the use of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), can further aid in determining complete structures, including absolute configurations, especially for molecules that are difficult to crystallize.
X-ray Diffraction for Enzyme Crystal Structure Analysis
While not directly analyzing this compound itself, X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structures of the enzymes involved in its biosynthesis. Understanding these enzyme structures provides critical insights into their catalytic mechanisms and substrate specificities.
Enzyme Architecture and Active Site Characterization: X-ray crystallography involves crystallizing purified proteins and then analyzing the diffraction pattern produced when X-rays interact with the crystal. This process yields detailed atomic models of the enzymes. For enzymes like polyketide synthases (PKSs), cyclases (e.g., SnoaL), and oxygenases (e.g., SnoaB) involved in the this compound pathway, crystal structures reveal the precise arrangement of amino acid residues in the active site, substrate binding pockets, and cofactor binding sites. For example, the crystal structure of SnoaL, a cyclase involved in nogalamycin biosynthesis, has been determined at high resolution (e.g., 1.35 Å), revealing a novel mechanism for aldol (B89426) condensation. Similarly, structures of oxygenases like SnoaB have been elucidated at resolutions around 1.7-1.9 Å, providing insights into their catalytic mechanisms.
Mechanistic Insights and Engineering: The high-resolution structural data obtained from X-ray diffraction allows researchers to understand how these enzymes catalyze specific reactions, such as cyclization or oxidation, which are essential steps in forming this compound. This knowledge is invaluable for rational enzyme engineering, enabling modifications to improve catalytic efficiency, alter substrate specificity, or even design novel biocatalysts for the production of related compounds. Techniques like cryo-electron microscopy (cryo-EM) are also increasingly used to determine structures of large or flexible enzymes that are challenging to crystallize, offering complementary insights into enzyme architecture and dynamics.
Academic Significance and Future Directions in Nogalonic Acid Research
Fundamental Contributions to Polyketide Biosynthesis and Natural Product Chemistry
Nogalonic acid is a pivotal intermediate in the biosynthesis of nogalamycin (B1679386), a complex aromatic polyketide produced by the bacterium Streptomyces nogalater. researchgate.netacs.org The elucidation of the nogalamycin biosynthetic pathway has been a significant endeavor, contributing substantially to the fundamental understanding of type II polyketide synthases (PKSs) and the subsequent post-PKS tailoring reactions that create vast structural diversity in natural products. ontosight.aiimperial.ac.uk
The biosynthesis of the nogalamycin aglycone, nogalamycinone, follows a route similar to that of aklavinone, the core of many other anthracyclines. ontosight.ai However, a key distinction is the use of an acetate (B1210297) starter unit instead of a propionate, a detail uncovered through a combination of bioinformatic analysis and the cloning of individual pathway components. ontosight.ai The systematic, gene-by-gene investigation of this pathway, identifying this compound as the first stable intermediate, has provided a clear model for how anthracyclinones are constructed. researchgate.net This detailed molecular genetic characterization has allowed researchers to assign functions to numerous genes involved in both the formation of the polyketide core and the attached deoxysugars. nih.gov The knowledge gained from the nogalamycin pathway has served as a cornerstone for understanding how microorganisms assemble these potent and structurally complex anticancer agents, providing a roadmap for the discovery and characterization of other natural product biosynthetic pathways. ontosight.ainih.gov
Advancements in Enzymology and Catalysis
The study of this compound's formation and subsequent conversion has revealed enzymes with novel and intriguing catalytic mechanisms, pushing the boundaries of known enzymology.
Insights into Cofactor-Independent Oxygenase Mechanisms
A crucial step in the biosynthesis is the conversion of 12-deoxythis compound into this compound, a reaction catalyzed by the enzyme SnoaB. acs.orgnih.gov SnoaB is a remarkable cofactor-independent monooxygenase. acs.orgnih.gov In vitro experiments using isotopically labeled oxygen (¹⁸O₂) have definitively shown that the oxygen atom incorporated into the substrate is derived from molecular oxygen (O₂). acs.orgnih.gov
Structural and mechanistic studies have provided a deeper understanding of how SnoaB and its homologues function without the aid of metal ions or organic cofactors, which are typically required for oxygen activation. nih.govbeilstein-journals.org The crystal structure of SnoaB reveals a ferredoxin-like fold and a putative catalytic triad (B1167595) of two asparagine residues (Asn18 and Asn63) and a water molecule. nih.gov The proposed mechanism involves the deprotonated substrate itself activating molecular oxygen, possibly through a single electron transfer to form a caged radical pair. nih.govbeilstein-journals.org This substrate-assisted catalysis represents a fascinating strategy for overcoming the kinetic barrier of reacting with triplet ground-state O₂. The elucidation of the SnoaB mechanism has provided a key example of this class of enzymes, which are found in numerous aromatic polyketide pathways. acs.orgbeilstein-journals.org
Elucidation of Novel Aldol (B89426) Condensation Strategies
Following the formation of this compound, its methyl ester undergoes a critical cyclization to form the fourth ring of the anthracycline core, a reaction catalyzed by the polyketide cyclase SnoaL. nih.govresearchgate.net This reaction is an intramolecular aldol condensation. nih.gov The study of SnoaL has revealed a unique catalytic strategy that differs from classical aldolases, which typically use a Schiff base intermediate or a metal ion cofactor. nih.govembopress.org
Structural and site-directed mutagenesis studies of SnoaL have shown that an invariant aspartate residue (Asp121) acts as the key catalytic acid/base, abstracting a proton to generate a carbanion/enolate intermediate. nih.gov This intermediate is stabilized through the delocalization of electrons across the substrate's extended π-system before it attacks a carbonyl carbon to close the ring. embopress.org
A particularly insightful discovery came from comparing SnoaL with its homologue, AknH, from the aclacinomycin pathway. While both enzymes catalyze the same type of aldol condensation and can even act on the same substrate (this compound methyl ester), they yield products with opposite stereochemistry at the C-9 position. SnoaL produces a 9S-configured product, whereas AknH yields the more common 9R configuration. This highlights how subtle changes in the active site architecture of these cyclases can precisely control the stereochemical outcome of the reaction, representing a sophisticated strategy for generating structural diversity in natural products. researchgate.net
Strategic Implications for Rational Engineering of Biosynthetic Pathways
The detailed genetic and biochemical knowledge of the this compound portion of the nogalamycin pathway has provided powerful tools for biosynthetic engineering, enabling the creation of new compounds and the enhancement of production yields. ontosight.aiebsco.com
Combinatorial Biosynthesis for Diversified Compound Libraries
The enzymes of the nogalamycin pathway have proven to be valuable assets for combinatorial biosynthesis, a technique that involves mixing and matching genes from different biosynthetic pathways to create "hybrid" natural products. asm.org The relaxed substrate specificity of many polyketide tailoring enzymes, including those in the nogalamycin cluster, allows them to process intermediates from other pathways. researchgate.net
Researchers have successfully generated novel compounds by expressing genes from the S. nogalater cluster in other anthracycline-producing hosts, such as S. galilaeus (aclacianomycin producer) and S. peucetius (daunorubicin producer). nih.gov These experiments resulted in hybrid anthracyclines where either the aglycone or the sugar moieties were modified. nih.gov For example, by combining the early nogalamycin biosynthesis genes with the angucycline-specific cyclase pgaF, the metabolic pathway was redirected to produce angucyclinone metabolites like rabelomycin, demonstrating significant cross-compatibility between pathways. asm.org This approach of using genes from the nogalamycin pathway in new combinations provides a powerful method for generating libraries of novel compounds for drug screening. nih.govacs.org
Enhanced Production and Novel Compound Generation through Metabolic Engineering
Metabolic engineering offers a targeted approach to improve the production of desired compounds like this compound or to generate new derivatives. researchgate.netnrfhh.com By expressing optimized combinations of genes in a suitable host organism, metabolic fluxes can be channeled towards a specific product. nih.gov A "BioBricks" platform has been developed for this purpose, using Streptomyces coelicolor as a heterologous host. nih.gov
In one study, co-expression of the nogalamycin minimal PKS genes (snoa123) with various downstream tailoring enzymes on a single plasmid was shown to increase the metabolic flux towards this compound. nih.gov A construct containing the snoa123 genes along with the cyclase and oxygenase cassette snoaDEMB resulted in a remarkable 50% conversion of the polyketide intermediate to this compound. nih.gov These results showcase how systematic testing and combination of orthologous genes can significantly improve the production of a key intermediate. This strategy not only enhances the yield but also provides a robust platform for producing new anthracycline analogues by incorporating genes from different pathways to modify the this compound core. nih.gov
Role in Preclinical Drug Discovery and Target Identification
As a transient biosynthetic intermediate, this compound itself is not the primary focus of direct pharmacological targeting. Instead, its significance in preclinical research lies in the enzymes responsible for its formation and subsequent conversion. These enzymes have become the targets for identification and modulation in the quest for new therapeutic agents. The overarching strategy is that by controlling the enzymes of the nogalamycin pathway, one can control the production of the biologically active end-product, nogalamycin, or generate novel, structurally related compounds.
The development of modulators for enzymes in the this compound pathway is a promising strategy for controlling the output of bioactive polyketides. The primary enzyme of interest in this context is this compound Methyl Ester Cyclase (SnoaL), which catalyzes a crucial ring-closing step in the formation of the anthracycline core. ontosight.aiebi.ac.ukresearchgate.net
Inhibitors or antagonists of SnoaL could serve as tools to halt the production of nogalamycin, which, despite its cytotoxicity, is too toxic for broad clinical use. ontosight.airesearchgate.net By blocking this key cyclization, the biosynthetic pathway is truncated, preventing the formation of the final toxic product. This approach has potential applications in several areas:
Antibiotic Development: Controlling polyketide biosynthesis could lead to the development of novel antimicrobial agents or improve the production efficiency of existing ones. ontosight.ai
Anticancer Research: Given that many polyketides are potent anticancer drugs, understanding how to manipulate their biosynthesis by modulating enzymes like SnoaL could lead to the generation of new analogs with improved efficacy or reduced toxicity. ontosight.ai
Conversely, agonists that enhance the activity of SnoaL or other pathway enzymes could be used to increase the yield of desirable downstream metabolites in engineered biosynthetic systems. ontosight.ai The therapeutic potential of enzyme inhibitors has been well-established in various diseases, where they can modulate complex signaling and metabolic networks. nih.govnih.gov Therefore, targeting enzymes like SnoaL represents a rational approach to drug discovery, leveraging the intricate chemistry of natural product biosynthesis.
| Enzyme | Gene | Function in Nogalamycin Biosynthesis | Potential as a Therapeutic Target |
| 12-deoxy-nogalonic acid oxygenase | snoaB | Catalyzes the oxygenation of 12-deoxy-nogalonic acid to yield this compound. researchgate.net | Target for modulation to control the supply of this compound. |
| This compound methyl ester cyclase | snoaL | Catalyzes the final ring-closure step, converting this compound methyl ester to nogalaviketone. ebi.ac.ukresearchgate.net | Primary target for antagonists to block nogalamycin production or for use in engineered pathways. ontosight.ai |
| Carboxyl-methyl transferase | snoaC | O-methylates the tricyclic anthracyclinone intermediate to form this compound methyl ester (NAME). researchgate.net | A control point for preventing the formation of the substrate for the SnoaL cyclase. |
The exploration of pharmacological targets related to this compound in in vitro and preclinical models focuses almost exclusively on the biosynthetic enzymes themselves, rather than on downstream cellular targets of this compound. As an unstable intermediate, this compound is not known to possess significant, independent biological activity that would make it a candidate for drug development. There are no major studies identifying specific cellular receptors or signaling pathways that are directly modulated by this compound.
Instead, in vitro models are indispensable for characterizing the molecular targets within the biosynthetic pathway. These studies involve:
Heterologous Expression: Expressing genes like snoaL (this compound methyl ester cyclase) and snoaB (12-deoxy-nogalonic acid oxygenase) in tractable host organisms like Streptomyces lividans or E. coli. researchgate.net This allows for the production and purification of these enzymes for detailed study.
Enzyme Assays: Purified enzymes are used in in vitro assays to confirm their function, determine their substrate specificity, and study their kinetics. For example, the activity of SnoaL has been confirmed in vitro by demonstrating its ability to convert this compound methyl ester into nogalaviketone. ebi.ac.ukresearchgate.net
Structural Biology: Crystallization and X-ray diffraction of key enzymes, such as SnoaB and SnoaL, provide high-resolution structural data. researchgate.netresearchgate.net This information is crucial for understanding the catalytic mechanism and for the rational design of specific inhibitors or modulators.
These preclinical and in vitro approaches treat the biosynthetic pathway as a collection of molecular targets. By understanding and manipulating these targets, researchers can control the chemical output, which is a foundational concept in synthetic biology and drug discovery.
Emerging Research Frontiers in this compound Chemistry and Biosynthesis
Current research on this compound is centered on harnessing its biosynthetic machinery for novel applications, moving far beyond its natural role in nogalamycin production. The primary frontiers are in combinatorial biosynthesis and the detailed mechanistic understanding of the enzymes involved.
One of the most exciting frontiers is the use of genes from the nogalamycin cluster in combinatorial biosynthesis . Researchers can create "hybrid" pathways by combining genes from different anthracycline-producing organisms. For instance, expressing the nogalamycin gene cluster, which includes the genes for this compound synthesis, in Streptomyces galilaeus (a producer of aclacinomycins) has resulted in the production of novel hybrid anthracyclines. researchgate.net This approach allows for the generation of new chemical entities that may possess improved pharmacological properties.
Another significant area is the heterologous expression of the entire nogalamycin gene cluster in well-characterized host strains like Streptomyces albus. This work has led to the production of previously undiscovered nogalamycin derivatives, demonstrating that the host organism can influence the final tailoring steps of the biosynthetic pathway. researchgate.net
Furthermore, advances in synthetic biology have enabled the assembly of biosynthetic pathways using metabolic engineering platforms . This involves the codon-optimized synthesis of genes, such as the minimal polyketide synthase responsible for the backbone of this compound, and their expression in engineered hosts to produce specific intermediates.
Finally, deep mechanistic studies of the pathway's enzymes are revealing unique catalytic strategies. The crystal structure of the cyclase SnoaL showed that it performs an aldol condensation via a mechanism distinct from classical aldolases, without requiring a Schiff base or a metal cofactor. researchgate.net Similarly, the characterization of the oxygenase SnoaB has provided insight into cofactor-independent oxygenation reactions. researchgate.net This fundamental knowledge is critical for protein engineering efforts aimed at creating novel biocatalysts for synthetic chemistry. Inactivation of genes in related pathways has also led to the accumulation of new intermediates, such as 2-hydroxy-nogalonic acid, expanding the known chemical diversity of these pathways.
| Novel Compound | Method of Generation | Host Organism | Significance |
| Hybrid Anthracyclines | Complementation of S. galilaeus mutants with a DNA fragment from the S. nogalater nogalamycin cluster. researchgate.net | Streptomyces galilaeus | Demonstrates the feasibility of creating novel anthracycline structures by combining biosynthetic pathways. |
| Nogalamycin R | Heterologous expression of the nogalamycin gene cluster. researchgate.net | Streptomyces albus | Shows that heterologous hosts can produce novel derivatives of the natural product. |
| 3′,4′-demethoxynogalose-1-hydroxynogalamycinone | Heterologous expression of the nogalamycin gene cluster. researchgate.net | Streptomyces albus | Expands the chemical diversity obtainable from a single gene cluster. |
| Nogalamycin F | Heterologous expression of the nogalamycin gene cluster. researchgate.net | Streptomyces albus | Further example of novel metabolites from heterologous expression. |
Q & A
Q. What are the key enzymatic steps in Nogalonic acid biosynthesis, and how can they be experimentally validated?
this compound biosynthesis involves a polyketide synthase (minPKS) forming the carbon skeleton, followed by ketoreductase (KR)-mediated reduction, aromatase (ARO)-catalyzed ring cyclization, and 12-mono-oxygenase (OXY)-dependent oxidation. The final step is methylation by this compound 14-methyltransferase (MET), producing this compound methyl ester (NAME) . Methodology: Use heterologous expression in Streptomyces lividans with plasmids containing gene clusters (e.g., sno cluster) to validate each step. Monitor intermediate accumulation via HPLC and confirm structures using NMR or mass spectrometry .
Q. How does this compound contribute to anthracyclinone biosynthesis in Streptomyces species?
this compound is a precursor for anthracyclinones, which form the aglycone core of anthracycline antibiotics. Its methylation at C-10 by MET introduces a critical functional group for downstream glycosylation and biological activity . Methodology: Compare metabolite profiles of wild-type and snoC (MET) knockout strains. Use isotopic labeling (e.g., -acetate) to trace polyketide chain elongation and methylation .
Q. Which enzymes are essential for this compound methylation, and how can their activity be assayed?
this compound 14-methyltransferase (encoded by snoC) catalyzes the esterification of the carboxylic acid group at C-10. Activity can be assayed in vitro using purified enzyme and substrate (this compound) or in vivo via heterologous expression in S. lividans . Methodology: Clone snoC into expression vectors (e.g., pSY21d) and analyze methylated products (e.g., NAME) using LC-MS. Quantify kinetic parameters like and with radiolabeled SAM (methyl donor) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biosynthetic data, such as unexpected hybrid metabolites in this compound studies?
Hybrid products (e.g., IVC in S. lividans) may arise from host-pathway interference (e.g., endogenous actinorhodin genes) or minPKS flexibility in chain elongation . Methodology:
- Use mutant Streptomyces hosts lacking competing pathways.
- Conduct gene knockout/complementation studies to isolate specific enzymatic contributions.
- Employ metabolomic profiling to distinguish shunt pathways from main biosynthesis .
Q. What heterologous expression systems are most effective for studying this compound biosynthesis, and what are their limitations?
Streptomyces lividans TK24 is widely used due to its compatibility with actinomycete gene clusters. However, endogenous polyketide synthases may produce background metabolites, complicating analysis . Methodology:
- Optimize plasmid constructs (e.g., pSY21c) to include regulatory elements for tight gene expression.
- Use chassis strains like S. coelicolor M1152 (minimized secondary metabolism) to reduce interference .
Q. What advanced analytical techniques are required to characterize this compound intermediates with structural ambiguity?
High-resolution LC-MS/MS and 2D NMR (e.g., - HSQC, COSY) are critical for resolving structurally similar intermediates like IVA (this compound) and IVB (18-carbon hybrid). Isotopic feeding studies (, ) can clarify biosynthetic origins . Methodology:
- Isolate intermediates via preparative HPLC and crystallize for X-ray diffraction.
- Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
Methodological Best Practices
- Experimental Design : Include biological replicates (≥3) and negative controls (e.g., empty vector strains) to ensure reproducibility .
- Data Contradiction Analysis : Use pathway-specific inhibitors (e.g., KR or ARO inhibitors) to dissect competing enzymatic activities .
- Literature Integration : Cross-reference gene annotations (e.g., snoB as oxygenase) with databases like GenBank (accession Z48262) to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
